5-Bromo-2-(2,4-difluoro-phenoxy)-pyridine
Description
Properties
IUPAC Name |
5-bromo-2-(2,4-difluorophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF2NO/c12-7-1-4-11(15-6-7)16-10-3-2-8(13)5-9(10)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTWBCCLWMOEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Fluorine Exchange via Potassium Fluoride
A well-documented method for preparing 5-bromo-2,3-difluoropyridines involves halogen-fluorine exchange reactions using potassium fluoride as the fluorinating agent. The process typically starts from 2,3,5-trihalopyridines (where halogens are Cl or Br) and proceeds in polar aprotic solvents such as sulfolane, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
-
- Temperature: 150–240 °C
- Reaction time: 12–24 hours (can vary from 2 to 48 hours)
- Solvent system: Mixtures of sulfolane and tetralkylureas or dialkyl-alkyleneureas to improve yield and reduce the need for continuous product removal by distillation.
- Phase-transfer catalysts may be used to enhance reaction efficiency.
-
- The process involves reacting a 2,3,5-trihalopyridine with potassium fluoride, selectively replacing chlorine or bromine atoms at the 2- and 3-positions with fluorine.
- Continuous removal of the product by distillation was initially necessary but has been improved by solvent system optimization.
- Yields for 5-bromo-2,3-difluoropyridine products are reported around 60% under optimized conditions.
| Parameter | Typical Range/Value |
|---|---|
| Starting material | 2,3,5-Trihalopyridine (Cl/Br) |
| Fluorinating agent | Potassium fluoride (KF) |
| Solvent | Sulfolane + tetralkylurea mixture |
| Temperature | 150–240 °C |
| Reaction time | 12–24 hours |
| Yield | ~60% (by GLPC analysis) |
This method is detailed in U.S. Patents such as US5650517A and US4822887A, which emphasize the importance of solvent choice and reaction conditions to obtain high conversion and selectivity.
Formation of 5-Bromo-2-(2,4-difluoro-phenoxy)-pyridine
Nucleophilic Aromatic Substitution (SNAr)
The final step to prepare this compound involves nucleophilic substitution of the 2,4-dichloropyridine intermediate with 2,4-difluorophenol or its phenolate anion.
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- React 5-bromo-2,4-dichloropyridine with 2,4-difluorophenol in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as DMF or DMSO.
- Reaction temperature typically ranges from 80 to 130 °C.
- The reaction proceeds via displacement of the chlorine at the 2-position by the phenoxy group.
-
- The electron-withdrawing nature of fluorine substituents on the phenol enhances nucleophilicity.
- Reaction monitoring by TLC or HPLC ensures completion.
- Purification typically involves crystallization or column chromatography.
Though direct literature on this exact step for the title compound is sparse, analogous SNAr reactions on halopyridines with fluorophenols are well-established in synthetic organic chemistry.
Summary Table of Preparation Steps
| Step | Compound/Intermediate | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | 2,3,5-Trihalopyridine → 5-bromo-2,3-difluoropyridine | Potassium fluoride, sulfolane + urea solvents, 150–240 °C, 12–24 h | ~60% | Halogen-fluorine exchange, solvent critical |
| 2 | 2-Amino-4-chloropyridine → 5-bromo-2,4-dichloropyridine | N-bromosuccinimide bromination (0 °C), diazotization + chlorination | >50% overall | Industrially scalable, avoids hazardous reagents |
| 3 | 5-Bromo-2,4-dichloropyridine → this compound | 2,4-Difluorophenol, base (K2CO3), DMF/DMSO, 80–130 °C | Not explicitly reported | Nucleophilic aromatic substitution (SNAr) |
Research Findings and Practical Notes
- The use of potassium fluoride in polar aprotic solvents remains the most efficient fluorination strategy for halopyridines, with solvent mixtures significantly influencing yield and reaction time.
- Bromination via N-bromosuccinimide is a mild and selective method for introducing bromine at the 5-position of pyridines, avoiding more hazardous brominating agents.
- The diazotization-chlorination sequence is a classical approach to functionalize amino groups into chloro substituents, enabling further nucleophilic substitution.
- The final SNAr step benefits from the activating effect of fluorine atoms on the phenol and the electron-deficient pyridine ring, facilitating substitution at the 2-position.
- Industrial processes prioritize scalability, safety, and cost-effectiveness, favoring these methods over more hazardous or expensive alternatives.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,4-difluoro-phenoxy)-pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
5-Bromo-2-(2,4-difluoro-phenoxy)-pyridine serves as a key intermediate in the synthesis of various bioactive compounds. Its fluorinated structure enhances the pharmacokinetic properties of drugs, making it an attractive candidate for medicinal chemistry.
Case Study: Trifluoromethyl Group-Containing Drugs
Recent research highlights the incorporation of trifluoromethyl groups in drug design, where compounds similar to this compound have been utilized to improve drug efficacy and metabolic stability. For instance, FDA-approved drugs containing trifluoromethyl groups have shown enhanced activity against specific targets due to their increased lipophilicity and binding affinity .
Table 1: Examples of Fluorinated Pharmaceuticals
Agrochemical Applications
The compound has also been investigated for its potential use as an herbicide. Its structural features allow for effective herbicidal activity through mechanisms that disrupt plant growth.
Herbicidal Activity
Research indicates that difluoropyridines, including derivatives of this compound, exhibit preemergent herbicidal properties. These compounds can be synthesized from precursors through various chemical reactions involving halogenation and nucleophilic substitution .
Table 2: Herbicides Derived from Pyridine Compounds
Material Science Applications
In materials science, this compound is explored for its potential in creating advanced materials with specific properties such as thermal stability and chemical resistance.
Fluorinated Polymers
Fluorinated compounds are known for their unique properties that enhance the performance of polymers. The incorporation of such groups can lead to materials with improved hydrophobicity and thermal resistance. Studies have shown that polymers derived from fluorinated pyridines exhibit significant improvements in mechanical properties and durability .
Table 3: Properties of Fluorinated Polymers
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,4-difluoro-phenoxy)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below compares key attributes of 5-Bromo-2-(2,4-difluoro-phenoxy)-pyridine with analogs:
*Note: Data for this compound are inferred from analogs.
Key Observations:
- Substituent Effects: The difluorophenoxy group in the target compound is more electron-withdrawing than methoxyphenyl () but less than trifluoroethoxy (). This modulates reactivity in nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings .
Biological Activity
5-Bromo-2-(2,4-difluoro-phenoxy)-pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromo group and a difluorophenoxy moiety. The presence of the phenoxy group is crucial for its biological activity, as it influences the binding affinity and selectivity towards various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Cancer Cell Proliferation : It has shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound induces apoptosis and cell cycle arrest in the S phase, demonstrating its potential as an anticancer agent .
- Neuropharmacological Effects : The compound may interact with serotonin receptors, contributing to antidepressant and anxiolytic effects. Specifically, it has been noted for its partial agonistic activity at the 5-HT1A receptor and antagonistic activity at the 5-HT2A receptor .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antifungal properties, indicating potential applications in treating infections .
In Vitro Studies
A range of in vitro assays have been conducted to assess the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.25 ± 2.5 | Induces apoptosis |
| A549 | 6.9 ± 0.7 | Cell cycle arrest |
| Huh7 | 5.67 ± 0.57 | Apoptosis induction |
| PC-3 | 5.96 | Triggers intrinsic apoptotic pathway |
These findings illustrate the compound's potential as a therapeutic agent against various cancers.
Case Studies
- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with this compound resulted in significant reductions in cell viability, supporting its use as a candidate for breast cancer therapy .
- Neuropharmacological Applications : Another investigation highlighted its effects on serotonin receptors, suggesting that modifications to the phenoxy group could enhance its efficacy as an antidepressant .
Q & A
Q. What are effective synthetic routes for 5-Bromo-2-(2,4-difluoro-phenoxy)-pyridine?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid/ester derivative of 2,4-difluorophenol and 5-bromo-2-pyridine. Key steps include:
- Preparation of the 2,4-difluorophenol boronic ester using standard borylation conditions (e.g., bis(pinacolato)diboron with a palladium catalyst) .
- Coupling with 5-bromo-2-pyridine using Pd(PPh₃)₄ or PdCl₂(dppf) as a catalyst, K₂CO₃ as a base, and DMF or THF as solvent at 80–100°C .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for high purity.
Q. How should purification and characterization be approached for this compound?
- Methodological Answer :
- Purification : Use flash chromatography (hexane:EtOAc 4:1) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .
- Characterization :
- NMR : Analyze , , and NMR to confirm substitution patterns and purity.
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%).
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺.
Q. What safety precautions are critical during synthesis?
- Methodological Answer :
- Wear PPE (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation .
- Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., DMF, brominated intermediates) .
- Store the compound in a sealed container under inert gas (N₂/Ar) at 4°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered Suzuki couplings?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ with bulky ligands (e.g., SPhos, XPhos) to reduce steric hindrance .
- Solvent Optimization : Use toluene/DMF (9:1) to enhance solubility of aromatic intermediates.
- Microwave-Assisted Synthesis : Apply 100–120°C for 30 minutes to accelerate coupling kinetics .
- Yield Data :
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf) | DMF | 80 | 65 |
| Pd(OAc)₂/XPhos | Toluene | 100 | 82 |
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer :
- 2D NMR : Perform - HSQC and HMBC to assign ambiguous signals (e.g., distinguishing pyridine C-2 from phenoxy substituents) .
- X-ray Crystallography : Single-crystal analysis resolves regiochemical uncertainties in the pyridine-phenoxy linkage .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP/6-31G**) .
Q. What strategies are effective for designing analogues with modified substituents?
- Methodological Answer :
- Halogen Exchange : Replace bromine with iodine via Finkelstein reaction (NaI, acetone, reflux) for heavier halogen analogues .
- Phenoxy Modifications : Introduce electron-withdrawing groups (e.g., CF₃) via Ullmann coupling with CuI/1,10-phenanthroline .
- Pyridine Core Functionalization : Use directed ortho-metalation (LDA, -78°C) to add methyl or nitro groups at specific positions .
Q. How to assess stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (typical range: 180–220°C) .
- Photostability : Expose to UV light (254 nm) for 24 hours and monitor degradation via HPLC .
- Hydrolytic Stability : Stir in pH 7.4 buffer (37°C, 48 hours) and quantify unchanged compound using LC-MS .
Data Contradiction Analysis
Q. Why do coupling reactions yield divergent results across studies?
- Methodological Answer :
- Catalyst Purity : Commercial Pd sources may contain trace ligands; use freshly distilled Pd(PPh₃)₄ for reproducibility .
- Oxygen Sensitivity : Degassed solvents and inert atmospheres (N₂/Ar) are critical for Pd-mediated reactions .
- Substrate Quality : Ensure boronic esters are free from hydrolysis byproducts (validate via NMR) .
Tables of Key Parameters
Q. Table 1: Optimized Suzuki Coupling Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos (5 mol%) | |
| Base | K₃PO₄ | |
| Solvent | Toluene/DMF (9:1) | |
| Temperature | 100°C (microwave, 30 min) | |
| Yield | 82% |
Q. Table 2: Stability Assessment Metrics
| Condition | Test Method | Outcome |
|---|---|---|
| Thermal (200°C) | TGA | Decomposition onset |
| UV Exposure (254 nm) | HPLC | 95% unchanged |
| Hydrolytic (pH 7.4) | LC-MS | 98% intact |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
